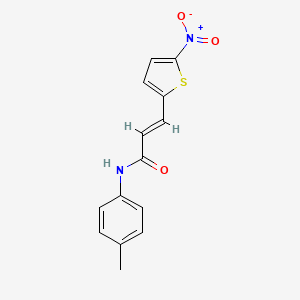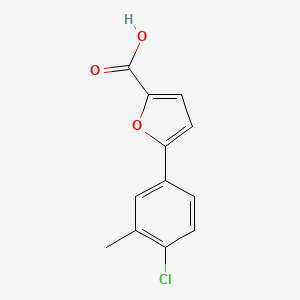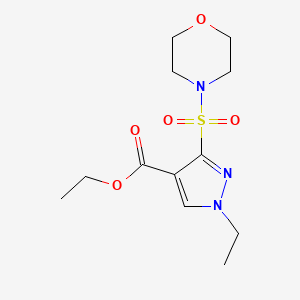
ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as E-64, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in many biological processes. The purpose of
作用機序
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. It works by irreversibly binding to the active site of these enzymes, preventing them from carrying out their normal biological functions. This leads to the accumulation of undigested proteins and other cellular components, which can have a range of effects on cell function and viability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate are complex and depend on the specific cell type and tissue being studied. In general, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to induce autophagy, a process by which cells break down and recycle their own components. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been shown to induce apoptosis, a form of programmed cell death. Additionally, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to modulate the immune response and inflammation in various models.
実験室実験の利点と制限
One of the main advantages of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its specificity for cysteine proteases, which allows researchers to selectively inhibit these enzymes without affecting other cellular processes. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is also relatively stable and easy to handle, making it a convenient tool for many different types of experiments. However, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate does have some limitations. It is not effective against all cysteine proteases, and its irreversible binding to these enzymes can make it difficult to study their normal biological functions.
将来の方向性
There are many potential future directions for research on ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and its applications. One area of interest is the development of new inhibitors of cysteine proteases that are more effective and specific than ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. Another area of interest is the study of the role of cysteine proteases in different diseases, such as cancer and neurodegenerative disorders. Additionally, there is growing interest in the use of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and other cysteine protease inhibitors as therapeutic agents for these diseases.
合成法
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl 1H-pyrazole-4-carboxylate with morpholine and then treating the resulting compound with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
科学的研究の応用
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been used in a wide range of scientific research applications. It is commonly used as a tool for studying the role of cysteine proteases in various biological processes, such as autophagy, apoptosis, and inflammation. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been used to investigate the function of specific cysteine proteases in different cell types and tissues. Furthermore, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been used in drug discovery to identify and develop new inhibitors of cysteine proteases for therapeutic purposes.
特性
IUPAC Name |
ethyl 1-ethyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-3-14-9-10(12(16)20-4-2)11(13-14)21(17,18)15-5-7-19-8-6-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDTFPNJQDXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)
![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)
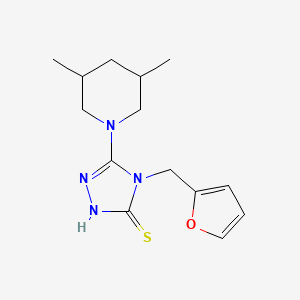
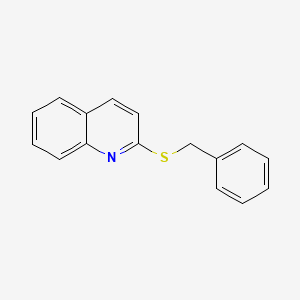
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)
